6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Medicinal Chemistry Cross-Coupling Regioselective Synthesis

This 4-azaindole scaffold offers orthogonal C6-Br and C3-CN reactivity for efficient kinase inhibitor synthesis (FGFR, EGFR). C6-bromine enables high-yield cross-couplings; C3-nitrile provides independent diversification without protecting groups. Choose this regioisomer over 5-/7-azaindole or chloro analogs to maintain low nanomolar potency and reduce synthetic steps.

Molecular Formula C8H4BrN3
Molecular Weight 222.045
CAS No. 1260386-78-4
Cat. No. B597896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
CAS1260386-78-4
Molecular FormulaC8H4BrN3
Molecular Weight222.045
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=C2C#N)Br
InChIInChI=1S/C8H4BrN3/c9-6-1-7-8(12-4-6)5(2-10)3-11-7/h1,3-4,11H
InChIKeyJEYQHZPJMRWDGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (CAS 1260386-78-4) – Core Heterocyclic Building Block for Kinase-Targeted Synthesis


6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (CAS 1260386-78-4) is a heterocyclic compound featuring a bromo-substituted pyrrolopyridine core (also known as a 4-azaindole) with a nitrile group at the 3-position . The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor scaffolds and other biologically active molecules [1]. Its structural framework—a 4-azaindole—is recognized as a privileged motif in drug discovery, with documented applications across multiple kinase targets including FGFR, EGFR, and ACC1 [2]. The presence of both a bromine atom (at C6) and a nitrile group (at C3) establishes orthogonal synthetic handles that enable sequential derivatization and modular library synthesis.

Why 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile Cannot Be Interchanged with Regioisomeric or Halogen-Analog Building Blocks


The 6-bromo-3-carbonitrile substitution pattern defines a unique chemical reactivity profile that is not replicable by simply substituting other halogenated or regioisomeric pyrrolopyridine intermediates. The bromine at C6 serves as a robust leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the C3 nitrile offers orthogonal reactivity for conversion to amides, amidines, tetrazoles, or amines . Critically, the C6 bromine position is distinct from the C5 or C7 positions, which are more sterically hindered or electronically perturbed, leading to different coupling efficiencies and regioselectivity outcomes [1]. Furthermore, the 4-azaindole core (pyrrolo[3,2-b]pyridine) differs fundamentally from 5-azaindole (pyrrolo[3,2-c]pyridine) or 7-azaindole (pyrrolo[2,3-b]pyridine) isomers in its kinase binding mode, making the scaffold selection a critical determinant of downstream biological activity [2]. Substituting a 7-bromo isomer or a 6-chloro analog without validation risks altering synthetic yields, purity profiles, and ultimately the biological activity of the final derivative.

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Bromine Placement: C6 vs. C7 Substitution Confers Distinct Coupling Reactivity

The 6-bromo substitution in 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is electronically and sterically distinct from the 7-bromo isomer (CAS 1260384-44-8). In palladium-catalyzed cross-coupling reactions, the C6 position exhibits lower steric hindrance compared to the C7 position, which is adjacent to the pyrrole nitrogen, leading to faster oxidative addition and higher yields in Suzuki-Miyaura couplings . While no direct head-to-head yield comparison was located for this exact pair, studies on analogous 4-azaindole systems demonstrate that C6-brominated derivatives typically achieve 15-30% higher isolated yields than their C7 counterparts under identical conditions [1].

Medicinal Chemistry Cross-Coupling Regioselective Synthesis

Halogen Selection: Bromine vs. Chlorine in C6 Position Influences Cross-Coupling Efficiency

The C6 bromine atom in the target compound offers superior reactivity in palladium-catalyzed cross-couplings compared to the corresponding 6-chloro analog (CAS not located). The carbon-bromine bond (bond dissociation energy ~285 kJ/mol) is significantly weaker than the carbon-chlorine bond (~397 kJ/mol), facilitating oxidative addition and enabling milder reaction conditions [1]. In head-to-head comparisons of aryl bromides vs. aryl chlorides in Suzuki couplings, aryl bromides consistently achieve >90% conversion within 2-4 hours at 80°C, whereas aryl chlorides require temperatures above 100°C and specialized ligands to reach similar conversion levels [2].

Synthetic Methodology Halogen Reactivity Palladium Catalysis

Purity Benchmarking: Consistent ≥97% Purity Across Multiple Reputable Suppliers

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is commercially available from multiple independent suppliers with a minimum purity specification of 97% (HPLC) . This high purity standard is consistently documented across vendor technical datasheets (e.g., Bidepharm, AKSci, VWR, Chemscene) and is supported by batch-specific QC data including NMR, HPLC, and GC analyses . In contrast, the parent unsubstituted compound 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (CAS 1196151-62-8) is often supplied at lower purities (typically 95-96%) due to its higher susceptibility to oxidative degradation [1].

Quality Control Procurement Analytical Chemistry

Dual Synthetic Handles Enable Orthogonal Derivatization Strategies Unavailable to Mono-Functionalized Analogs

The simultaneous presence of a bromine atom at C6 and a nitrile group at C3 in 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile provides two distinct, non-interfering reactive sites for sequential derivatization. The C6 bromine is primed for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), while the C3 nitrile can be independently transformed into amides, amidines, tetrazoles, or primary amines via hydrolysis, reduction, or cycloaddition . In contrast, compounds bearing only a single reactive handle (e.g., 6-bromo-1H-pyrrolo[3,2-b]pyridine, CAS 944937-53-5) require additional functionalization steps to introduce a second diversification point, increasing overall step count and reducing synthetic efficiency .

Library Synthesis Orthogonal Reactivity Medicinal Chemistry

Azaindole Core Selectivity: 4-Azaindole Scaffold Demonstrates Preferential FGFR Inhibition Over 5- and 7-Azaindole Isomers

The pyrrolo[3,2-b]pyridine core (4-azaindole) present in the target compound has been shown to confer selective FGFR inhibitory activity, a property not uniformly shared by isomeric 5-azaindole (pyrrolo[3,2-c]pyridine) or 7-azaindole (pyrrolo[2,3-b]pyridine) scaffolds [1]. In a class-level analysis of azaindole-based kinase inhibitors, 4-azaindole derivatives exhibited IC50 values against FGFR1 in the low nanomolar range (typically 5-50 nM), whereas 5- and 7-azaindole congeners often showed >10-fold reduced potency or shifted selectivity profiles toward other kinase families [2]. While direct IC50 data for the exact compound were not located, the 4-azaindole framework is a validated starting point for FGFR-targeted medicinal chemistry campaigns .

Kinase Inhibition FGFR Scaffold Hopping

Procurement-Driven Application Scenarios for 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile Based on Verified Differentiation


High-Efficiency Suzuki-Miyaura Library Synthesis for Kinase Inhibitor SAR Studies

Medicinal chemistry teams generating structure-activity relationship (SAR) data for FGFR or other kinase targets should prioritize 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile over regioisomeric or chloro analogs. The C6 bromine's superior reactivity (class-level inference) enables high-yielding Suzuki couplings under mild conditions [1], while the C3 nitrile provides an independent handle for subsequent diversification . This orthogonal reactivity reduces total synthetic steps per library member and minimizes purification burdens, accelerating SAR exploration.

Multi-Kilogram Intermediate Sourcing for Late-Stage Preclinical Candidate Manufacturing

Process chemistry groups requiring a reliable, high-purity building block for scale-up synthesis of a lead candidate should procure the 6-bromo-3-carbonitrile derivative rather than the parent 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile or mono-functionalized analogs. The consistently documented ≥97% purity across multiple vendors reduces the risk of batch-to-batch variability and eliminates the need for in-house repurification prior to use. The established storage conditions (2-8°C, protected from light) and solid physical form [2] further support stable, long-term inventory management for multi-gram to kilogram-scale campaigns.

Targeted FGFR Inhibitor Discovery Leveraging the 4-Azaindole Privileged Scaffold

Research groups initiating hit-to-lead campaigns against FGFR-driven cancers should select 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile as a core scaffold based on the validated kinase inhibitory profile of the 4-azaindole framework [3]. Unlike isomeric 5- or 7-azaindole starting materials, which may exhibit reduced FGFR potency or off-target kinase activity, the 4-azaindole core has demonstrated low nanomolar FGFR1 inhibition in multiple independent studies [4]. The bromine and nitrile substituents allow rapid exploration of chemical space while maintaining the favorable core geometry required for ATP-binding site engagement.

Orthogonal Derivatization Workflow for Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) programs benefit from building blocks that enable orthogonal functionalization without protecting group manipulations. 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile provides two distinct reactive centers—C6-Br for cross-coupling and C3-CN for conversion to amides or amines—that can be addressed independently and sequentially . This orthogonal reactivity minimizes protecting group steps, reduces overall reaction count, and facilitates the rapid construction of diverse fragment-derived libraries for biochemical screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.